![molecular formula C13H8F3N3O3 B2705944 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile CAS No. 320422-99-9](/img/structure/B2705944.png)
2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile
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Overview
Description
“2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile” is a chemical compound with the CAS Number: 320422-99-9 . It has a linear formula of C13H8F3N3O3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8F3N3O3/c14-13(15,16)9-3-1-2-8(6-9)7-19-11(21)10(20)18(5-4-17)12(19)22/h1-3,6H,5,7H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 311.22 . It is a solid at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Reactions
One key area of research involving 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile is its synthesis and the exploration of its chemical reactions. For instance, Najwa Sbei et al. (2015) detailed a convenient synthesis method for producing 5-imino-4-thioxo-2-imidazolidinones, which are derivatives of the compound , by utilizing acetonitrile electrogenerated base under specific conditions (Sbei, Batanero, Barba, Haouas, Fuentes, & Benkhoud, 2015). This process involves the reaction of benzylamines, CS2, and isocyanates, highlighting the compound's versatility in synthetic organic chemistry.
Furthermore, the reactivity of imidazoles, closely related to the core structure of 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile, with cyanogen bromide was investigated by P. Mccallum et al. (1999), demonstrating the potential for cyanation and bromination reactions that could modify the compound's structure for various applications (Mccallum, Grimmett, Blackman, & Weavers, 1999).
Potential Biological Activities
Research has also been directed towards exploring the potential biological activities of derivatives of 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile. For example, a study on the synthesis and evaluation of anti-inflammatory, antioxidant, and antimicrobial activities of novel benzo[d]imidazolyl tetrahydropyridine carboxylates, which are structurally related to the compound, was conducted by Ravinder Nath Anisetti et al. (2017). This research highlights the compound's potential as a precursor in developing pharmacologically active molecules (Anisetti & Reddy, 2017).
Photocatalytic Applications
Moreover, the compound's framework has been utilized in photocatalytic applications. M. Afshari et al. (2013) explored the use of phosphotungstic acid supported on imidazole-functionalized silica-coated cobalt ferrite nanoparticles as a photocatalyst for the aerobic oxidation of benzylic alcohols, demonstrating the compound's relevance in green chemistry and sustainable chemical processes (Afshari, Gorjizadeh, & Afshar, 2013).
Safety and Hazards
properties
IUPAC Name |
2-[2,4,5-trioxo-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O3/c14-13(15,16)9-3-1-2-8(6-9)7-19-11(21)10(20)18(5-4-17)12(19)22/h1-3,6H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPPJIFSLBHRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=O)N(C2=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326611 |
Source
|
Record name | 2-[2,4,5-trioxo-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidin-1-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666094 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
320422-99-9 |
Source
|
Record name | 2-[2,4,5-trioxo-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidin-1-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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